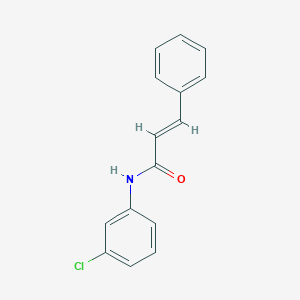

N-(3-chlorophenyl)-3-phenylacrylamide

Übersicht

Beschreibung

Synthesis Analysis The synthesis of N-(3-chlorophenyl)-3-phenylacrylamide and closely related compounds involves complex organic synthesis routes. For example, a study by Sagar et al. (2018) details the synthesis and structural characterization of six N-arylamides, showcasing the intricate procedures involved in synthesizing such compounds. Although the exact compound of interest isn't directly discussed, this provides insight into the synthesis techniques applicable to similar chlorophenyl acrylamide derivatives (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Molecular Structure Analysis The molecular structure of compounds closely related to N-(3-chlorophenyl)-3-phenylacrylamide often features significant disorder among molecules, as well as intramolecular N-H...O hydrogen bonding, which is crucial for their stability. These structures can form various supramolecular arrangements based on hydrogen bonding patterns, demonstrating the complex intermolecular interactions at play (Sagar et al., 2018).

Chemical Reactions and Properties The chemical reactions and properties of N-(3-chlorophenyl)-3-phenylacrylamide derivatives can involve interactions such as N-H...O hydrogen bonding, which influences their reactivity and physical properties. Studies on similar compounds reveal the importance of molecular structure in determining reactivity, highlighting the role of intramolecular hydrogen bonding and molecular geometry in their chemical behavior (Kashino, Iwamoto, Yamamoto, & Shiraga, 1994).

Physical Properties Analysis The physical properties of chlorophenyl acrylamide derivatives are closely tied to their molecular structure. The presence of chlorophenyl groups can significantly impact the compound's solubility, melting point, and crystalline structure, as demonstrated in studies of similar compounds. These properties are influenced by the molecular geometry and the specific substituents present on the acrylamide and phenyl rings (Shiraga, Iwamoto, & Kashino, 1995).

Chemical Properties Analysis The chemical properties, such as reactivity and stability, of N-(3-chlorophenyl)-3-phenylacrylamide derivatives can be deduced from the synthesis and structural analysis. The arrangement of the chlorophenyl and phenyl groups, along with the acrylamide linkage, plays a critical role in determining the compound's chemical behavior, including its reactivity towards nucleophiles and electrophiles, as well as its potential for further functionalization (Kashino et al., 1994).

Wirkmechanismus

The mechanism of action of a compound depends on its intended use. For instance, if it’s a drug, the mechanism of action would involve its interaction with biological targets. Unfortunately, specific information on the mechanism of action of “N-(3-chlorophenyl)-3-phenylacrylamide” is not available .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for accurate information. Unfortunately, specific safety and hazard information for “N-(3-chlorophenyl)-3-phenylacrylamide” is not available .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18)/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKRPXSFAZWKHZ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350390 | |

| Record name | (E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chlorophenyl)Cinnamamide | |

CAS RN |

64741-15-7 | |

| Record name | NSC220947 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-ethoxy-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5527935.png)

![9-(2,3-difluorobenzyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527938.png)

![(1,1-dimethyl-2-{3-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5527940.png)

![1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5527978.png)

![2,6-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5527981.png)

![4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5527983.png)

![1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine](/img/structure/B5528000.png)

![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2-furamide](/img/structure/B5528008.png)

![4-chloro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5528020.png)